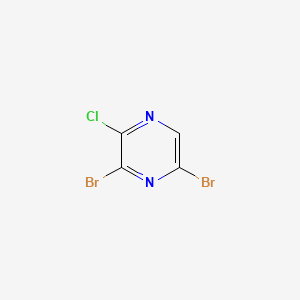

3,5-Dibromo-2-Chloropyrazine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-dibromo-2-chloropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2ClN2/c5-2-1-8-4(7)3(6)9-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZURIDUDWMEKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693607 | |

| Record name | 3,5-Dibromo-2-chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082843-70-6 | |

| Record name | 3,5-Dibromo-2-chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dibromo 2 Chloropyrazine and Its Precursors

Direct Synthesis Approaches

Direct synthesis approaches involve the stepwise introduction of halogen atoms onto a pyrazine (B50134) core or a suitable precursor. These methods are often contingent on the directing effects of existing substituents and the choice of halogenating agents.

Methods from Aminonitriles and Oxalyl Halides

A foundational method for constructing the dihalopyrazinone core, a key precursor, involves the reaction of α-aminonitriles with oxalyl halides. This approach, known as the Hoornaert method, provides a versatile route to 3,5-dihalo-2(1H)-pyrazinones. rsc.orgnih.gov The process begins with an α-aminonitrile, which can be synthesized via a Strecker reaction from a primary amine, an aldehyde, and a cyanide source. nih.gov This intermediate is then treated with an excess of an oxalyl halide, such as oxalyl bromide, in a suitable solvent like toluene. rsc.orgnih.gov The reaction proceeds via cyclization to form the 3,5-dibromo-2(1H)-pyrazinone ring system. This pyrazinone can then be converted to the target 3,5-Dibromo-2-Chloropyrazine in a subsequent step.

Table 1: Synthesis of Dihalopyrazinone Precursors from α-Aminonitriles

This table summarizes representative conditions for the synthesis of 1-substituted-3,5-dihalo-2(1H)-pyrazinones, which are key intermediates.

| α-Aminonitrile Substituents (R¹, R²) | Oxalyl Halide (X) | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| R¹=Me, R²=H | Br | CH₂Cl₂, DMF, reflux, 24 h | 3,5-Dibromo-1-methylpyrazin-2(1H)-one | 87 | thieme-connect.de |

| R¹=Bn, R²=Me | Br | CH₂Cl₂, DMF, reflux, 24 h | 1-Benzyl-3,5-dibromo-6-methylpyrazin-2(1H)-one | 60 | thieme-connect.de |

| R¹=PMB, R²=iPr | Cl | Chlorobenzene, rt, 4 h, then DMF, rt, 48 h | 3,5-Dichloro-6-isopropyl-1-(4-methoxybenzyl)pyrazin-2(1H)-one | 85 | thieme-connect.de |

| R¹=Ph, R²=H | Cl | HCl(g), Et₂O, then oxalyl chloride, DME, microwave, 170°C, 10 min | 3,5-Dichloro-1-phenylpyrazin-2(1H)-one | 80 | thieme-connect.de |

Microwave-Assisted Synthesis Protocols

The application of microwave irradiation has been shown to significantly accelerate the synthesis of halogenated pyrazine precursors, offering advantages in terms of reduced reaction times and often improved yields compared to conventional heating methods. d-nb.infosmolecule.com For instance, the synthesis of 3,5-dichloro-2(1H)-pyrazinones from α-aminonitriles and oxalyl chloride can be completed in as little as 10 minutes under microwave heating, a substantial improvement over the 24 hours or more required by conventional methods. thieme-connect.de

A notable application is the halogenation of 2-aminopyrazine (B29847). Microwave-assisted bromination using N-bromosuccinimide (NBS) in acetonitrile (B52724) is a highly efficient method for producing 2-amino-3,5-dibromopyrazine (B131937), a direct precursor to the target compound. d-nb.info The conditions can be tuned to favor either mono- or di-bromination. d-nb.info

Table 2: Comparison of Conventional vs. Microwave-Assisted Bromination of 2-Aminopyrazine

This table highlights the efficiency gains of using microwave irradiation for the synthesis of brominated 2-aminopyrazine precursors.

| Method | NBS (equiv.) | Solvent | Time | Yield of 2-amino-5-bromopyrazine (B17997) (%) | Yield of 2-amino-3,5-dibromopyrazine (%) | Reference |

|---|---|---|---|---|---|---|

| Conventional | 2.4 | DMSO | 16 h | - | 76.4 | guidechem.com |

| Microwave | 1.1 | MeCN | 10 min | 89 | 6 | d-nb.info |

| Microwave | 2.2 | MeCN | 20 min | - | 93 | d-nb.info |

Bromination of Chloropyrazine Precursors

The synthesis of this compound can be envisioned through the bromination of a 2-chloropyrazine (B57796) precursor. The electron-deficient nature of the pyrazine ring makes direct electrophilic halogenation challenging. However, the presence of an activating group, such as an amino group, facilitates the reaction. A common strategy, therefore, involves the bromination of an aminopyrazine followed by conversion of the amino group.

The key intermediate, 2-amino-3,5-dibromopyrazine, is readily synthesized by treating 2-aminopyrazine with a brominating agent like N-bromosuccinimide (NBS). d-nb.infoguidechem.comnbinno.com The reaction is typically carried out in a solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile. d-nb.infoguidechem.com Using approximately 2.2 to 2.4 equivalents of NBS ensures the formation of the dibrominated product in high yield. d-nb.infoguidechem.com This intermediate can then undergo a diazotization reaction followed by substitution with a chloride ion to yield the target molecule.

Chlorination of Brominated Pyrazine Precursors

A more direct route to this compound involves the chlorination of a dibrominated pyrazine precursor. Two primary precursors are suitable for this transformation: 2-amino-3,5-dibromopyrazine and 3,5-dibromo-2(1H)-pyrazinone.

From 2-amino-3,5-dibromopyrazine: The amino group can be replaced with a chlorine atom using a Sandmeyer-type reaction. google.com This involves treating the amine with a nitrite (B80452) source (e.g., sodium nitrite) in a strong acidic medium (e.g., hydrochloric acid) to form an intermediate diazonium salt. Subsequent treatment with a copper(I) chloride catalyst facilitates the substitution of the diazonium group with chlorine, affording this compound. Modified Sandmeyer reactions, for instance using tert-butyl nitrite and a copper(II) halide, have also been employed for similar transformations on halogenated heterocycles. nih.gov

From 3,5-dibromo-2(1H)-pyrazinone: The pyrazinone (or its tautomer, 2-hydroxy-3,5-dibromopyrazine) can be converted to the corresponding 2-chloro derivative using standard chlorinating agents. prepchem.com Reagents such as phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), are effective for this type of transformation. epa.govindianchemicalsociety.com The reaction typically involves heating the pyrazinone with the chlorinating agent, which replaces the hydroxyl group with a chlorine atom to yield the final product.

Table 3: Potential Chlorination Routes for Brominated Pyrazine Precursors

This table outlines plausible synthetic steps for the chlorination of key dibrominated pyrazine intermediates.

| Precursor | Reagents | Reaction Type | Product | Notes |

|---|---|---|---|---|

| 2-Amino-3,5-dibromopyrazine | 1. NaNO₂, HCl 2. CuCl | Sandmeyer Reaction | This compound | A classic method for converting aromatic amines to chlorides via a diazonium intermediate. google.com |

| 3,5-Dibromo-2(1H)-pyrazinone | POCl₃ / PCl₅ | Deoxychlorination | This compound | A standard method for converting heterocyclic ketones/alcohols to chlorides. epa.govindianchemicalsociety.com |

Halogen-Metal Exchange Reactions for Pyrazine Scaffolds

Halogen-metal exchange reactions represent a powerful strategy for the functionalization of halogenated heterocycles like pyrazines. This method involves the reaction of a halopyrazine with an organometallic reagent, typically an organolithium or a Grignard reagent. The reaction results in the replacement of a halogen atom (usually bromine or iodine) with a metal (e.g., lithium or magnesium), creating a new organometallic species. This pyrazinyl organometallic intermediate can then be reacted with a wide variety of electrophiles to introduce new functional groups onto the pyrazine ring, a process that is often difficult to achieve by other means. The choice of which halogen is exchanged can often be controlled by temperature and the specific organometallic reagent used.

Regioselective Metalation Strategies

Directed ortho-metalation (DoM) and related C-H activation strategies provide a highly regioselective means of functionalizing pyrazine rings. These methods typically employ sterically hindered, non-nucleophilic bases, such as lithium amides or, more recently, mixed magnesium and zinc amide bases. nih.govthieme-connect.de

The use of mixed lithium-metal TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), such as TMPZnCl·LiCl and TMPMgCl·LiCl, has emerged as an exceptionally effective tool for the regioselective deprotonation of sensitive heterocycles, including diazines. nih.govresearchgate.netnih.gov These bases exhibit high kinetic activity and functional group tolerance, allowing for metalation to occur at specific sites dictated by the electronic properties and directing groups on the substrate. nih.gov For dihalopyrazines, these methods can potentially allow for selective C-H bond activation, leaving the halogen atoms untouched for subsequent cross-coupling reactions. The regioselectivity is governed by the acidity of the ring protons, which can be predicted and rationalized, making it a powerful strategy for controlled, stepwise functionalization of the pyrazine scaffold. nih.govresearchgate.net

Table 4: Regioselective Metalation of Azines Using TMP-Bases

This table provides examples of the high regioselectivity achievable in the metalation of N-heterocycles using modern mixed-metal amide bases.

| Substrate | Base | Conditions | Position of Metalation | Yield (%) after Trapping | Reference |

|---|---|---|---|---|---|

| 2,6-Dichloropyridine | TMPMgCl·LiCl | -10 °C, 0.5 h | C3 | 92 (after iodolysis) | thieme-connect.de |

| 2-Bromopyridine | TMPMgCl·LiCl | -20 °C, 2 h | C3 | 81 (after iodolysis) | thieme-connect.de |

| 2-Chloro-3-nitropyridine | TMPZnCl·LiCl | 25 °C, 45 min | C4 | ~80 | researchgate.net |

| 4-Chloropyrimidine | TMPMgCl·LiCl | -55 °C, 1 h | C6 | 80 (after allylation) | thieme-connect.de |

Influence of Organometallic Reagents on Halogen Selectivity (e.g., Grignard Reagents)

Organometallic reagents, particularly Grignard reagents (RMgX), play a significant role in the functionalization of halopyrazines, often exhibiting distinct selectivity based on the reaction conditions and the nature of the organometallic species. While direct synthesis of this compound using Grignard reagents is not the primary route, their application in modifying related halopyrazine systems provides valuable insights into halogen reactivity.

Grignard reagents are typically employed in cross-coupling reactions to form new carbon-carbon bonds. researchgate.net The reactivity of halogens in these reactions generally follows the order I > Br > Cl, which is attributed to the bond dissociation energies of the carbon-halogen bonds. nih.gov In the context of a trihalopyrazine like this compound, a Grignard reagent would be expected to react preferentially at the bromo positions over the chloro position.

Research on other halogenated heterocycles has demonstrated that Grignard reagents, in conjunction with transition metal catalysts like palladium or nickel, can achieve selective cross-coupling. researchgate.net For instance, in polyhalogenated pyridines and diazines, the site of oxidative addition of the metal catalyst, a key step in the cross-coupling cycle, is often determined by the weakest carbon-halogen bond. nih.gov This principle suggests that in a molecule with both bromo and chloro substituents, the C-Br bond would be the more likely site of reaction. Furthermore, the use of milder Grignard reagents has been shown to be a common and modular route for the synthesis of various linked heteroaryl compounds, including those involving pyrazines. nih.govacs.org

The formation of a pyrimidyl Grignard reagent from a halogenated pyrimidine (B1678525) is a less common but viable pathway for further functionalization. researchgate.net This approach involves the reaction of the halopyrimidine with magnesium to form the organometallic species, which can then participate in subsequent reactions.

Mechanistic Insights into Halogen Migration (e.g., Halogen Dance Reactions)

Halogen dance reactions, also known as halogen scrambling or base-catalyzed halogen dance (BCHD), are rearrangements of halogen substituents on aromatic and heteroaromatic rings. clockss.orgrsc.org This phenomenon, first observed in the 1950s, has become a valuable synthetic tool for accessing isomers that are otherwise difficult to prepare. clockss.org The mechanism typically involves a series of deprotonation and metal-halogen exchange steps, often facilitated by strong bases like lithium diisopropylamide (LDA). ias.ac.in

While specific studies on the halogen dance reaction of this compound are not extensively documented, the principles derived from related heterocyclic systems are applicable. The reaction generally proceeds via an intermolecular pathway. For a halopyrazine, a strong base can abstract a proton from the ring, leading to a lithiated intermediate. This intermediate can then undergo a lithium-halogen exchange, resulting in the migration of the halogen atom to a different position on the pyrazine ring.

The driving force for the halogen dance is often the formation of a more stable organometallic intermediate. ias.ac.in The position of the halogen can be directed by the relative stability of the carbanionic intermediates formed during the process. wikipedia.org Factors such as the nature of the halogen (iodine and bromine are more prone to migration than chlorine), the base used, the solvent, and the temperature can all influence the outcome of the reaction. clockss.orgwikipedia.org Theoretical studies using Density Functional Theory (DFT) have been employed to model the potential energy surfaces and elucidate the mechanistic pathways of halogen dance reactions in other heterocyclic systems, providing a framework for predicting the behavior of complex molecules like this compound. ias.ac.in

Computational Prediction of Halogen-Metal Exchange Regioselectivity

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the regioselectivity of halogen-metal exchange reactions in polyhalogenated aromatic and heteroaromatic compounds. wuxibiology.com This exchange is a fundamental reaction in organometallic chemistry, enabling the conversion of an organic halide into an organometallic species. wikipedia.org

For molecules with multiple, non-identical halogens like this compound, predicting which halogen will undergo exchange is crucial for synthetic planning. The selectivity is often kinetically controlled and is influenced by the stability of the resulting carbanion intermediate. wikipedia.org Computational models can calculate the relative energies of the possible carbanion regioisomers that would form upon exchange. The regioisomer with the lower calculated energy is predicted to be the major product. wuxibiology.com

A key factor in this prediction is the analysis of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate. The shape and location of the LUMO lobes can indicate the most likely site for nucleophilic attack by the organometallic reagent, which is a key step in some proposed mechanisms for halogen-metal exchange. wuxibiology.com For instance, in halogen-metal exchange reactions, a characteristic "String-of-Pearls" shape of LUMO lobes along the carbon-halogen bond has been identified as a predictor of reactivity. wuxibiology.com The exchange is favored at the halogen with the larger and more accessible LUMO lobe. wuxibiology.com

In the case of this compound, one would expect the halogen-metal exchange to occur preferentially at one of the bromine atoms over the chlorine atom, due to the generally higher reactivity of bromides in such exchanges. wikipedia.org Computational analysis would further refine this prediction by comparing the stabilities of the carbanions formed at the C-3 and C-5 positions.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Pyrazines

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient heteroaromatics like pyrazines. The presence of multiple halogen atoms on the pyrazine ring, as in this compound, introduces questions of regioselectivity.

Regioselectivity in SNAr Reactions of Dihalo- and Trihalopyrazines

In dihalo- and trihalopyrazines, the position of nucleophilic attack is highly dependent on the electronic environment of the carbon atoms attached to the halogens. Generally, nucleophilic attack occurs at the most electron-deficient carbon atom. The order of leaving group ability in SNAr reactions is typically F > Cl > Br > I, which is opposite to the trend in SN1 and SN2 reactions. However, the electronic effects of the ring and other substituents often play a more dominant role in determining regioselectivity. researchgate.net

For a molecule like this compound, the chlorine at the 2-position is adjacent to two nitrogen atoms, which strongly withdraw electron density, making the C-2 position highly activated towards nucleophilic attack. The bromine atoms at the 3 and 5 positions are also on electron-deficient carbons, but the C-2 position is generally considered the most electrophilic. Therefore, in many SNAr reactions, the initial substitution is expected to occur at the C-2 position.

Studies on related dihalopyrazines have shown that the regioselectivity can be precisely controlled. For example, in the reaction of 3,5-dichloropyrazines with amines, the site of substitution is influenced by the nature of the substituent at the 2-position. researchgate.net

Impact of Electron-Withdrawing and Electron-Donating Groups on SNAr Selectivity

The regioselectivity of SNAr reactions on the pyrazine ring is profoundly influenced by the electronic nature of existing substituents. researchgate.net Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can direct the incoming nucleophile to specific positions by altering the electron density distribution within the ring.

A study on 2-substituted 3,5-dichloropyrazines revealed that:

An electron-withdrawing group (EWG) at the 2-position directs nucleophilic attack to the 5-position . researchgate.net

An electron-donating group (EDG) at the 2-position directs nucleophilic attack to the 3-position . researchgate.net

These experimental observations are supported by computational calculations of the Fukui index, which predicts the most reactive sites for nucleophilic attack. researchgate.net In the context of this compound, the chlorine atom itself acts as an electron-withdrawing group, further activating the pyrazine ring. If one of the bromo groups were to be replaced by a nucleophile, the newly introduced group's electronic properties would then influence the position of a subsequent SNAr reaction.

| Substituent at C-2 | Predicted Site of Nucleophilic Attack |

| Electron-Withdrawing Group (EWG) | C-5 |

| Electron-Donating Group (EDG) | C-3 |

Table based on findings for 2-substituted 3,5-dichloropyrazines. researchgate.net

Microwave Irradiation in Accelerating SNAr Reactions of Halopyrazines

Microwave-assisted organic synthesis has become a valuable technique for accelerating a wide range of chemical transformations, including SNAr reactions of halopyrazines. researchgate.netunito.it The use of microwave irradiation can lead to significantly reduced reaction times, improved yields, and often cleaner reactions compared to conventional heating methods. researchgate.net

The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating. unito.it This is particularly advantageous for SNAr reactions, which often require elevated temperatures to proceed at a reasonable rate.

Several studies have reported the successful application of microwave irradiation in the amination of halopyrazines and other haloheterocycles. researchgate.netrsc.org For example, the direct amination of halo(pyridine or pyrimidine) derivatives has been achieved in good to high yields under solvent-free, microwave-assisted conditions without the need for a transition metal catalyst. researchgate.net In the synthesis of 3-(alkylamino)pyrazine-2-carboxamides, aminodehalogenation was effectively carried out in a microwave reactor. mdpi.com Microwave-assisted protocols have also been developed for the synthesis of more complex heterocyclic systems derived from halopyrazines, demonstrating the broad applicability of this technology. rsc.org

The benefits of microwave-assisted SNAr reactions on halopyrazines are summarized below:

| Feature | Advantage |

| Reaction Time | Drastically reduced (minutes vs. hours) |

| Yields | Often improved |

| Purity | Cleaner reaction profiles |

| Conditions | Can enable solvent-free reactions |

Sequential SNAr Reactions for Multifunctionalized Pyrazines

Sequential Nucleophilic Aromatic Substitution (SNAr) reactions are a powerful strategy for the controlled functionalization of polyhalogenated heterocycles like pyrazines. The inherent differences in reactivity of the halogen atoms at different positions on the pyrazine ring allow for a stepwise introduction of various nucleophiles. researchgate.net This regioselectivity is often dictated by the electronic properties of the pyrazine ring and the position of the existing substituents. researchgate.net

For instance, in dihalopyrazines, the substitution of the first halogen atom influences the reactivity of the second, enabling a sequential approach. semanticscholar.org This methodology is crucial for creating a diverse range of pyrazine derivatives with specific substitution patterns. The reaction conditions, including the choice of solvent and base, can be optimized to favor the desired substitution. d-nb.info Research has shown that even in aqueous media, SNAr reactions can proceed efficiently, offering a more sustainable synthetic route. d-nb.info The identification of building blocks that can be functionalized through sequential SNAr provides a pathway to complex molecules, including those with potential biological activity. nih.govrsc.org

Cross-Coupling Reactions as Synthetic Tools

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net These reactions have been extensively applied to the functionalization of halogenated pyrazines, enabling the introduction of a wide array of substituents. rsc.org

Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with a halide or triflate, is one of the most versatile methods for creating C-C bonds. nih.gov This reaction is widely used in the synthesis of biaryl and heterobiaryl compounds, which are common motifs in pharmaceuticals and materials science. researchgate.netnih.govmdpi.com

In polyhalogenated pyrazines like this compound, the different halogens (bromine and chlorine) exhibit distinct reactivities in palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond, allowing for selective functionalization. The order of reactivity often follows the trend I > Br > OTf > Cl.

Studies on dihalopyridines and other similar heterocycles have demonstrated that regioselective Suzuki-Miyaura coupling can be achieved. For instance, in 3,5-dibromopyridine (B18299) derivatives, it is possible to selectively substitute one bromine atom over the other. researchgate.net The regioselectivity can be influenced by the electronic environment of the halogen atoms. For example, in pyridinium (B92312) N-(3,5-dibromopyrazinyl)aminide, the initial Suzuki coupling occurs preferentially at the C-3 position, directed by the aminide nitrogen which coordinates to the palladium catalyst. rsc.org Research on other polyhalogenated heterocycles has also highlighted the ability to achieve regioselective functionalization through careful control of reaction conditions. researchgate.netnih.govmdpi.com

The table below illustrates the regioselective Suzuki-Miyaura coupling of a related dihalopyridine, showcasing the principle of selective functionalization.

Table 1: Regioselective Suzuki-Miyaura Coupling of a Dihalopyridine Derivative

| Starting Material | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3,5-Dibromo-2-pyridone | Phenylboronic acid | Pd(PPh₃)₄ | 5-Bromo-3-phenyl-2-pyridone | - | clockss.org |

Note: The yields for the first entry were not explicitly stated in the provided context.

The choice of ligand in a palladium-catalyzed cross-coupling reaction is critical and can significantly influence the regioselectivity of the reaction. nih.govnih.gov Different phosphine (B1218219) ligands can alter the steric and electronic properties of the palladium catalyst, thereby directing the oxidative addition to a specific C-X bond. nih.govnih.gov

For example, in the coupling of dihalopyridazines, the use of dppf as a ligand can favor reaction at one position, while a different ligand like Qphos can direct the coupling to another site. rsc.org This demonstrates that by simply changing the ligand, one can control the outcome of the reaction and access different isomers. rsc.orgacs.org The development of specialized ligands, such as bulky dialkylbiarylphosphines, has been a major advancement, enabling more efficient and selective cross-coupling reactions. nih.gov

The following table provides examples of how different ligands can influence the site-selectivity in the Suzuki-Miyaura coupling of dihaloazines.

Table 2: Ligand-Dependent Site-Selectivity in Suzuki-Miyaura Coupling

| Substrate | Ligand | Position of Coupling | Reference |

|---|---|---|---|

| 3,5-Dichloropyridazine | dppf | C3 | rsc.org |

While the focus is often on the halogenated pyrazine as the electrophile, pyrazine-containing boronic acids or their esters can also serve as the nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. rsc.org This approach allows for the synthesis of molecules where the pyrazine moiety is introduced via the organoboron component. The use of pyrazine boronic acids expands the synthetic possibilities for creating complex heterocyclic systems. rsc.org For instance, coupling a pyrazine boronic acid with a halogenated aromatic or heteroaromatic compound can yield the corresponding aryl- or heteroaryl-substituted pyrazine.

Ligand Effects on Site-Selectivity in Palladium-Catalyzed Reactions

Sonogashira Cross-Coupling for Alkynylation

The Sonogashira cross-coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgmdpi.com This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a powerful tool for introducing alkynyl groups onto aromatic and heteroaromatic rings, including pyrazines. rsc.orgmdpi.com

Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling of polyhalogenated pyrazines can be performed with regioselectivity. The greater reactivity of C-Br over C-Cl bonds can be exploited to achieve selective mono-alkynylation at the bromine-substituted positions of this compound. Further reaction under more forcing conditions could then lead to disubstitution. Studies on related polyhalogenated pyridines have demonstrated the feasibility of chemoselective Sonogashira couplings. rsc.org

The table below presents examples of Sonogashira coupling reactions with halogenated pyrazines and related heterocycles.

Table 3: Sonogashira Coupling of Halogenated Heterocycles

| Substrate | Alkyne | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]₂/PPh₃ | 2-Phenylethynylpyrazine | Quantitative | rsc.org |

| N-(3-Chloropyrazin-2-yl)methanesulfonamide | Various acetylenes | Pd(PPh₃)₂Cl₂, CuI | 6-Substituted-5H-pyrrolo[2,3-b]pyrazines | 41-67 | rsc.org |

Chemoselective Alkynylation of Polyhalogenated Pyrazines

The introduction of alkynyl moieties onto a pyrazine ring is typically achieved via Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl/heteroaryl halide. In polyhalogenated systems like this compound, chemoselectivity is paramount. The general reactivity order for halogens in Sonogashira coupling is I > Br > Cl, which suggests that the C-Br bonds in this compound would react preferentially over the C-Cl bond.

Research on other polyhalogenated heterocycles, such as 3,5-dibromo-2,6-dichloropyridine, has demonstrated that mono-, di-, tri-, and even tetra-alkynylation can be achieved by carefully tuning reaction conditions. researchgate.net For pyrazines, selective coupling at specific positions has been reported. For instance, in chlorinated pyrazinones, Sonogashira coupling occurs selectively at the more reactive position to yield 3-ethynyl-5-chloropyrazin-2-ones in high yields (85–93%). rsc.org This selectivity is governed by a combination of electronic and steric factors. The electronic properties of the pyrazine ring and the specific positions of the halogens dictate the relative bond-dissociation energies (BDEs) and the ease of oxidative addition at each site. nih.gov

In the case of this compound, the first alkynylation is expected at one of the bromine-bearing carbons. The electronic environment of the C3 and C5 positions, influenced by the adjacent chlorine and nitrogen atoms, will determine which bromine is more reactive. Subsequent reactions can be directed by modifying catalysts and conditions to achieve poly-alkynylated pyrazine systems. rsc.org

| Substrate Analogue | Reagents | Catalyst System | Product(s) | Yield | Key Finding | Reference |

| Chlorinated Pyrazinones | Various Terminal Alkynes | Pd catalyst | 3-Ethynyl-5-chloropyrazin-2-ones | 85–93% | Selective coupling at the more reactive 3-position. | rsc.org |

| Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]₂/PPh₃ | 2-(Phenylethynyl)pyrazine | Quantitative | Demonstrates high efficiency for C-Cl bond alkynylation. | rsc.org |

| 3,5-Dibromo-2,6-dichloropyridine | Terminal Alkynes | Pd catalyst | Mono-, di-, tri-, and tetra-alkynylated pyridines | Good | Stepwise alkynylation is possible on polyhalogenated azines. | researchgate.net |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides/triflates and amines. nih.gov This methodology is applicable to a wide range of substrates, including electron-deficient heteroaryl chlorides and bromides, making it highly relevant for the functionalization of this compound. acs.orgrsc.org

Given the typical halogen reactivity (Br > Cl), the initial amination is predicted to occur at either the C3 or C5 position. The choice of phosphine ligand is critical for catalyst activity and selectivity, with bulky, electron-rich ligands like those of the Buchwald-type being particularly effective for coupling aryl chlorides. rsc.orgresearchgate.net The reaction generally requires a strong base, such as sodium tert-butoxide, to facilitate catalyst turnover. researchgate.net

Studies on related systems, such as the amination of 2-chloropyrazine and 2-chloroquinoxaline, have shown moderate yields, indicating the feasibility of the reaction on the pyrazine core. rsc.org Furthermore, regioselective couplings have been reported for N-(3,5-dibromo-2-pyridyl)piperazines, where substitution occurs preferentially at the 3-position, adjacent to the aminide nitrogen. researchgate.net This suggests that in this compound, selective mono-amination at one of the C-Br positions is achievable, paving the way for further diversification at the remaining halogenated sites. Nickel-based catalyst systems also offer a potent alternative for C-N coupling, especially for less reactive aryl chlorides, and operate through distinct mechanistic pathways. acs.org

| Aryl Halide Substrate | Amine | Catalyst System | Base | Product Type | Key Finding | Reference |

| Aryl/Heteroaryl Chlorides | Various Amines | Pd-diphosphine ligand | tBuONa | Triarylamines | A developed Buchwald-type ligand is effective for amination of various aryl chlorides. | rsc.org |

| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Secondary/Tertiary Aminopyridines | Practical method for aminating bromopyridines, even with volatile amines. | researchgate.net |

| Aryl Bromides | Diphenylamine | Indenyl Diphosphine-Pd | tBuONa | Triarylamines | Amination of sterically hindered aryl bromides proceeds smoothly. | rsc.org |

| N-(3,5-Dibromo-2-pyridyl)piperazines | - | Pd-catalyzed | - | 3-Substituted-5-bromo derivatives | Demonstrates regioselective coupling at the 3-position in a dibromo-amino pyridine (B92270) system. | researchgate.net |

Other Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Stille, Negishi)

The Stille reaction, which couples an organotin reagent with an organic halide, is a versatile C-C bond-forming tool. libretexts.org For polyhalogenated substrates like this compound, regioselectivity is a key challenge. Research on the analogous compound 3,5-dibromo-2-pyrone provides significant insight. nih.gov In these systems, the coupling site can be controlled by the choice of solvent and additives. mdpi.comscispace.com

Typically, the Stille coupling occurs at the more electron-deficient C3 position. nih.gov However, a switch in regioselectivity to the C5 position can be induced by performing the reaction in a polar aprotic solvent like DMF in the presence of a copper(I) iodide (CuI) co-catalyst. This reversal is attributed to the preferential formation of a 5-pallado intermediate that is also more reactive than the corresponding 3-pallado species. nih.govscispace.com This catalyst-controlled site-selectivity allows for the directed synthesis of either the C3- or C5-coupled isomer from the same starting material, a powerful strategy for building molecular complexity.

| Substrate | Coupling Partner | Catalyst/Additive | Solvent | Major Product | Key Finding | Reference |

| 3,5-Dibromo-2-pyrone | Tributylphenyltin | Pd(PPh₃)₄ | Toluene | 3-Phenyl-5-bromo-2-pyrone | Coupling preferentially occurs at the C3 position. | scispace.com |

| 3,5-Dibromo-2-pyrone | Tributylphenyltin | Pd(PPh₃)₄ / CuI | Toluene | 3-Phenyl-5-bromo-2-pyrone | CuI in a non-polar solvent does not switch selectivity. | scispace.com |

| 3,5-Dibromo-2-pyrone | Tributylphenyltin | Pd(PPh₃)₄ / CuI | DMF | 5-Phenyl-3-bromo-2-pyrone | Selectivity is reversed to the C5 position in a polar solvent with CuI. | nih.govmdpi.com |

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org It is known for its broad scope and high functional group tolerance. The reaction has been successfully applied to pyrazine chemistry for C-C bond formation. rsc.org

For halogenated pyrazines, both nickel and palladium catalysts are effective. Nickel-catalyzed Negishi couplings have been shown to proceed with good yields and, notably, can exhibit high regioselectivity. rsc.org For instance, the reaction of 2,5-dichloropyrazine (B10626) derivatives with organozinc reagents can be directed to a specific site. Similarly, the coupling of secondary alkylzinc halides with bromopyrazines using a nickel catalyst proceeded without isomerization of the alkyl group, highlighting the mildness and selectivity of the method. rsc.org This suggests that this compound could undergo selective Negishi coupling at one of the C-Br bonds, with the specific site (C3 vs. C5) depending on the catalyst and reaction conditions employed.

| Substrate | Coupling Partner | Catalyst | Product | Yield | Key Finding | Reference |

| Dichloropyrazines | Aryl/Hetaryl-ZnCl·LiCl | Pd catalyst | Arylated/Hetarylated pyrazines | Good | Direct metalation followed by Negishi coupling is effective for dichloropyrazines. | rsc.org |

| 3-Bromo-5-phenylpyrazine | Secondary alkylzinc halides | Ni(dppe)Cl₂ | 3-Alkyl-5-phenylpyrazines | 62–85% | Ni-catalyzed reaction proceeds with high regioselectivity and no alkyl isomerization. | rsc.org |

| Aryl/Vinyl Chlorides | Organozinc reagents | Pd(P(t-Bu)₃)₂ | Cross-coupled products | - | A commercially available Pd catalyst is effective for Negishi coupling of aryl chlorides. | organic-chemistry.org |

Multicomponent Reactions (MCRs) Incorporating this compound Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process, are highly efficient for rapidly generating molecular complexity. nih.govresearchgate.net While direct MCRs using this compound as a starting component are not extensively documented, its derivatives are ideal substrates for such transformations.

Functionalized pyrazines, synthesized via the cross-coupling methods described above (e.g., alkynylated, aminated, or arylated pyrazines), can serve as key building blocks in MCRs. For example, an amino-functionalized pyrazine derivative could participate as the amine component in a Biginelli or Hantzsch-type reaction to build dihydropyrimidine (B8664642) or dihydropyridine (B1217469) rings fused or appended to the pyrazine core. nih.gov Similarly, pyrazine-2-carboxylic acid derivatives have been used in Passerini MCRs to create novel libraries of potential anticancer agents. nih.gov

A powerful strategy involves using a derivative of this compound in an MCR to construct more complex fused heterocyclic systems, such as pyrido[2,3-b]pyrazines. rsc.org These reactions often proceed with high atom economy and allow for the assembly of intricate scaffolds from simple, readily available starting materials in a single synthetic operation. researchgate.netchemicalpapers.com The remaining halogen atoms on the pyrazine core after the MCR would then be available for subsequent post-modification, further expanding the accessible chemical space.

| MCR Type | Potential Pyrazine Input | Other Components | Resulting Scaffold | Key Advantage | Reference |

| Passerini Reaction | Pyrazine-2-carboxylic acid | Aldehyde, Isocyanide | α-Acyloxycarboxamides | Rapid synthesis of diverse derivatives with biological potential. | nih.gov |

| Biginelli Reaction | Aminopyrazine derivative | Aldehyde, β-Ketoester | Dihydropyrimidinone-fused pyrazines | Builds complex heterocyclic systems in one pot. | nih.gov |

| Pyrido[2,3-b]pyrazine Synthesis | Diaminopyrazine derivative | Dicarbonyl compound | Fused Pyrido[2,3-b]pyrazine system | Creates novel heterocyclic compounds with potential applications in materials and sensing. | rsc.org |

Advanced Mechanistic Studies and Reaction Pathway Elucidation

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for investigating the intricate details of reaction mechanisms involving halogenated pyrazines. Theoretical models can predict reactivity, elucidate reaction pathways, and explain observed experimental outcomes with a high degree of accuracy.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure and geometry of molecules like 3,5-Dibromo-2-Chloropyrazine. researchgate.net DFT calculations, using functionals such as B3LYP combined with basis sets like 6-311++G(d,p), are utilized to optimize the ground state geometry of the molecule and to model its vibrational frequencies. researchgate.net

These calculations are instrumental in elucidating reaction mechanisms, such as nucleophilic aromatic substitution (SNAr), which is a characteristic reaction for electron-deficient systems like halogenated pyrazines. acs.org For instance, DFT can model the entire reaction coordinate for the substitution of a bromide or chloride atom by a nucleophile. This involves calculating the energies of the reactants, the intermediate Meisenheimer complex, the transition states, and the final products. mdpi.com Such studies help confirm molecular structures obtained through synthesis and provide a detailed picture of the reaction pathway. researchgate.net DFT has also been successfully applied to understand the mechanisms of other complex reactions, including cycloadditions and palladium-catalyzed cross-couplings involving pyrazine (B50134) scaffolds. rsc.orgpku.edu.cn

Predicting the regioselectivity of a reaction—which site on a molecule will react—is a critical challenge in organic synthesis. For this compound, a molecule with multiple potential reaction sites, theoretical methods are invaluable. A study on 3,5-dichloropyrazines revealed that the electronic nature of the substituent at the C2 position dictates the site of nucleophilic attack; electron-withdrawing groups favor attack at the C5 position, while electron-donating groups direct the attack to the C3 position. acs.org

Fukui functions, derived from DFT, are a powerful concept for predicting regioselectivity. wikipedia.org The function quantifies how the electron density at a specific point in a molecule changes with the addition or removal of an electron. wikipedia.orgsubstack.com Condensed Fukui functions provide atom-specific reactivity indicators:

f+ indicates susceptibility to nucleophilic attack.

f- indicates susceptibility to electrophilic attack.

f⁰ indicates susceptibility to radical attack. substack.com

For this compound, the carbon atoms attached to the halogens are electron-deficient and thus prone to nucleophilic attack. Calculation of the f+ index would identify which of the C3 or C5 positions is more electrophilic and therefore more likely to be attacked by a nucleophile. The site with the highest f+ value is the predicted center for nucleophilic attack. researchgate.netnumberanalytics.com

Table 1: Hypothetical Condensed Fukui Indices (f+) for Nucleophilic Attack on this compound

| Atomic Site | Hypothetical f+ Value | Predicted Reactivity |

|---|---|---|

| C2-Cl | 0.18 | Moderate |

| C3-Br | 0.25 | High |

| C5-Br | 0.29 | Highest |

| C6-H | 0.05 | Low |

The elucidation of a reaction mechanism involves identifying not only intermediates but also the high-energy transition states that connect them. Computational modeling allows for the localization of transition state structures and the calculation of their energies, which correspond to the activation barriers of the reaction. mdpi.com For reactions involving pyrazine derivatives, such as SNAr or palladium-catalyzed cross-coupling, DFT calculations can map the entire potential energy surface. mdpi.comrsc.org

This process involves methods like relaxed surface scans or more advanced techniques such as the nudged elastic band method to find the lowest energy path between reactants and products. youtube.com The resulting energy profile provides the activation free energy (ΔG‡), which is the key parameter determining the reaction rate. pku.edu.cn By comparing the activation energies for competing pathways, chemists can predict which product is kinetically favored. For example, modeling the substitution at C3 versus C5 on this compound would involve calculating the respective transition state energies to determine the preferred reaction pathway. rsc.org

Table 2: Illustrative Energy Profile for a Nucleophilic Substitution Reaction

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State (TS) | Highest energy point on the reaction path | +22.5 |

| Intermediate | Meisenheimer complex | +15.0 |

| Products | Substituted pyrazine + Leaving group | -5.0 |

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a rigid aromatic system like this compound, the analysis is straightforward as the pyrazine ring is planar. rsc.org However, in more complex substituted pyrazine systems, such as those with flexible side chains, DFT and potential energy surface (PES) scans are used to identify stable rotameric forms and the energy barriers between them. colostate.edursc.org

Tautomerism, the interconversion of structural isomers, is another important structural aspect, particularly in substituted pyrazines. While this compound itself is not expected to exhibit significant tautomerism, other pyrazine derivatives, such as hydroxypyrazines or reduced pyrazinacenes, exist as an equilibrium of different tautomeric forms (e.g., keto-enol or NH tautomers). acs.orgacs.org Computational studies have shown that the relative stability of these tautomers can be influenced by substituents and the solvent environment. acs.orgresearchgate.net DFT calculations are essential for determining the energies of different tautomers and the transition states for their interconversion, providing insight into their equilibrium populations. acs.org

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity. uni-muenchen.deresearchgate.net The MEP map displays regions of positive and negative electrostatic potential on the molecule's surface.

Negative regions (red/yellow) are electron-rich, indicating sites susceptible to electrophilic attack.

Positive regions (blue) are electron-poor, indicating sites susceptible to nucleophilic attack. ajchem-a.com

For this compound, an MEP analysis would predict that the most negative potential is localized around the two ring nitrogen atoms, attributable to their lone pairs of electrons. researchgate.net These sites are therefore the most likely to interact with electrophiles or act as ligands for metal centers. Conversely, the regions around the halogen-bearing carbon atoms (C2, C3, and C5) would exhibit a positive electrostatic potential, confirming their status as electrophilic centers vulnerable to attack by nucleophiles. MEP analysis thus provides a clear, visual guide to the molecule's reactive zones. uni-muenchen.deresearchgate.net

Table 3: Predicted Molecular Electrostatic Potential (MEP) Values at Key Sites

| Atomic Site | Predicted MEP Value (arbitrary units) | Inferred Reactivity |

|---|---|---|

| N1 | -25 | Electrophilic attack / Metal coordination |

| N4 | -23 | Electrophilic attack / Metal coordination |

| C3 | +30 | Nucleophilic attack |

| C5 | +32 | Nucleophilic attack |

Conformational Analysis and Tautomerism in Pyrazine Systems

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies, both experimental and computational, are essential for a complete understanding of a chemical reaction.

Kinetics deals with the rate of the reaction, which is determined by the activation energy (ΔG‡) of the rate-determining step. mdpi.com

Computational methods can provide reliable estimates for these parameters. For reactions of this compound, DFT calculations can determine the energies of all species along the reaction pathway. umich.edu This allows for a comparison between thermodynamic and kinetic control. For example, in a substitution reaction, one product might be formed faster (the kinetic product) because it has a lower activation barrier, while another product might be more stable (the thermodynamic product) but form more slowly. Understanding these factors is crucial for optimizing reaction conditions (e.g., temperature, reaction time) to favor the formation of the desired product. Thermodynamic data from calculations can also help predict the feasibility of a proposed reaction before it is attempted in the lab. wisc.edu

Table 4: Summary of Kinetic and Thermodynamic Parameters for a Reaction

| Parameter | Symbol | Significance |

|---|---|---|

| Activation Energy | ΔG‡ | Determines reaction rate (Kinetics) |

| Reaction Free Energy | ΔG | Determines product stability and equilibrium (Thermodynamics) |

Reaction Kinetics of Substitution and Coupling Reactions

The reactivity of halogenated pyrazines in substitution and coupling reactions is a subject of considerable interest. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the relative reactivity of the halogen substituents is a key factor. Generally, the carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I, influencing the rate of oxidative addition to the palladium catalyst. For mixed dihalopyridines, oxidative addition typically occurs at the position bearing the more reactive halide. rsc.org

In the case of this compound, the two bromine atoms offer potential sites for reaction. The electronic environment of the pyrazine ring, influenced by the nitrogen atoms and the chlorine atom, dictates the regioselectivity of these reactions. Studies on analogous dihalopyridazines and pyrazines show that both electronic and steric effects play a role in determining the site of coupling. rsc.org For instance, in 3,5-dichloropyridazine, ligand tuning can influence whether the reaction occurs at the C3 or C5 position. rsc.org Similarly, for 2,5-dibromo-3-methoxypyrazine (B1588872), the methoxy (B1213986) group directs the reaction to the adjacent C2 position. rsc.orgresearchgate.netrsc.org

Kinetic studies are essential to quantify the reaction rates and understand the factors governing regioselectivity. These studies often involve monitoring the concentration of reactants and products over time, allowing for the determination of rate constants and the proposal of reaction mechanisms.

Thermodynamic Stability of Intermediates

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to assess the thermodynamic stability of various potential intermediates. umich.edu These calculations can provide insights into the relative energies of different species and help to rationalize experimentally observed regioselectivities. For example, calculations on the complexation of silver(I) with substituted pyridines have shown that the thermodynamic stability of the resulting complexes is related to the basicity of the ligand. researchgate.net

Isotopic Labeling and NMR Spectroscopy in Mechanistic Elucidation

Isotopic labeling is a powerful technique for tracing the pathways of atoms and bonds during a chemical reaction. encyclopedia.pub By selectively replacing an atom with one of its isotopes (e.g., ¹³C for ¹²C, or ¹⁵N for ¹⁴N), researchers can follow the fate of the labeled position using techniques like mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy. encyclopedia.pubmdpi.com This approach can provide unambiguous evidence for proposed reaction mechanisms, such as distinguishing between intramolecular and intermolecular processes. encyclopedia.pub

Application of NMR for Reactivity Predictions

NMR spectroscopy is a cornerstone of modern chemical analysis, providing detailed information about molecular structure and dynamics. libretexts.org In the context of mechanistic studies, NMR can be used to identify reaction intermediates and products, and to monitor the progress of a reaction over time. mdpi.com

Furthermore, NMR data can be used to predict the reactivity of heterocyclic compounds. mdpi.com For example, the chemical shifts of atoms in a molecule can provide insights into the electron distribution, which in turn influences the molecule's susceptibility to electrophilic or nucleophilic attack. In the case of pyrazole (B372694) derivatives, NMR has been extensively used to study tautomerism, a key factor influencing their reactivity. mdpi.com For halogenated pyridines, inconsistencies in NMR data, such as unexpected splitting patterns, can sometimes be attributed to dynamic processes occurring in solution.

| Reaction Type | Catalyst/Reagents | Key Observations | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | Regioselectivity is influenced by ligand and substrate electronics. | rsc.orgrsc.org |

| Stille Coupling | Pd(PPh₃)₄, Cu(I) | Regioselectivity can be reversed by additives. | nih.gov |

| Sonogashira Coupling | Pd catalysts, Cu(I) | Used for the synthesis of alkynylpyridines. | nih.gov |

| Buchwald-Hartwig Amination | Pd catalysts | Low catalyst loadings can be highly effective. | rsc.org |

In Situ Spectroscopy for Real-time Reaction Monitoring

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing a wealth of kinetic and mechanistic information. researchgate.net Techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy are particularly well-suited for this purpose. researchgate.netnih.gov

For example, in situ Raman spectroscopy has been used to monitor the endpoint of an etherification reaction involving a chloropyrazine starting material. researchgate.net This allowed for a better understanding of the reaction rate and extent, which was crucial for process scale-up. researchgate.net Similarly, the combination of online NMR and mass spectrometry has been shown to be a powerful tool for monitoring batch reactions, with NMR being ideal for quantifying high-concentration components and MS being more sensitive to low-level species. researchgate.net These real-time monitoring techniques are invaluable for optimizing reaction conditions and ensuring the quality of the final product.

| Technique | Application | Information Obtained | Reference |

|---|---|---|---|

| NMR Spectroscopy | Structure determination, reactivity prediction | Chemical shifts, coupling constants, dynamic processes | libretexts.orgmdpi.com |

| Isotopic Labeling | Tracing reaction pathways | Fate of specific atoms and bonds | encyclopedia.pubmdpi.com |

| In Situ Raman Spectroscopy | Real-time reaction monitoring | Reaction kinetics, endpoint determination | researchgate.netnih.gov |

| In Situ FTIR Spectroscopy | Real-time reaction monitoring | Identification of intermediates, reaction progress | researchgate.net |

| Mass Spectrometry | Identification of intermediates and products | Molecular weight, fragmentation patterns | researchgate.net |

Synthetic Applications of 3,5 Dibromo 2 Chloropyrazine As a Building Block

Construction of Complex Heterocyclic Systems

The inherent reactivity of the carbon-halogen bonds in 3,5-dibromo-2-chloropyrazine provides a gateway to a diverse range of fused and polycyclic heterocyclic systems. The ability to selectively functionalize the pyrazine (B50134) ring through cross-coupling reactions and subsequent cyclization strategies is a powerful tool for synthetic chemists.

The pyrrolo[2,3-b]pyrazine core is a prominent scaffold in many compounds of medicinal and material interest. The synthesis of these fused systems can be efficiently achieved using halogenated pyrazine precursors. A common strategy involves a Sonogashira cross-coupling reaction followed by a base-induced intramolecular cyclization. rsc.org For instance, the key intermediate, 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine, can be prepared in a two-step sequence starting from commercially available 3,5-dibromo-6-chloropyrazin-2-amine. This sequence begins with a Sonogashira cross-coupling with an appropriate alkyne, followed by an intramolecular cyclization promoted by potassium tert-butoxide (t-BuOK), affording the pyrrolo[2,3-b]pyrazine derivative in good yields. rsc.org

Further elaboration of these intermediates can lead to more complex structures like 1,7- and 1,5-dihydrodipyrrolo[2,3-b]pyrazines. rsc.org The synthesis of these dipyrrolopyrazine (DPP) derivatives showcases the utility of regioselective amination reactions on dihalo-pyrrolopyrazines. rsc.org For example, metal-free amination under microwave irradiation can exclusively yield 3-amino-pyrrolopyrazines, while Buchwald-Hartwig cross-coupling conditions favor the formation of 2-amino-pyrrolopyrazines. rsc.org These aminated pyrrolopyrazine scaffolds can then be converted to the corresponding dipyrrolopyrazine derivatives through further Sonogashira reactions and cyclizations. rsc.org

Table 1: Synthesis of Pyrrolo[2,3-b]pyrazine Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 3,5-Dibromo-6-chloropyrazin-2-amine | 1. Terminal alkyne, Pd catalyst (Sonogashira coupling) 2. t-BuOK (intramolecular cyclization) | 2-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines | Good | rsc.org |

| 2-Bromo-3-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine | Methylamine, reflux (microwave) | 2-Bromo-N,5-dimethyl-5H-pyrrolo[2,3-b]pyrazin-3-amine | 69 | rsc.org |

| 3-Amino-2-ethynyl-5-methyl-5H-pyrrolo[2,3-b]pyrazines | t-BuOK | 1,7-Dihydrodipyrrolo[2,3-b:3′,2′-e]pyrazines | 63-96 | rsc.org |

The synthesis of polycyclic aromatic nitrogen heterocycles is a significant area of research, driven by their potential applications in organic electronics and materials science. Halogenated pyrazines, such as this compound and its isomers, serve as crucial starting materials for constructing these extended π-systems. researchgate.net For example, the synthesis of heteroacenes like dithienopyrazines, which are a class of polycyclic aromatic nitrogen heterocycles, begins with tetrahalogenated pyrazines. researchgate.net

One strategy involves the use of 2,5-dibromo-3,6-dichloropyrazine, an isomer of the titular compound, which can be subjected to a double Sonogashira coupling with trimethylsilylacetylene. The resulting bis-alkynyl pyrazine can then undergo cyclization with a sulfur source to form the dithienopyrazine core. researchgate.net While direct examples starting from this compound are less common in the provided literature, the principles of using polyhalogenated pyrazines as precursors for such polycyclic systems are well-established. researchgate.netacs.org The differential reactivity of the halogens can be exploited to build up the polycyclic framework in a stepwise manner.

3,5-Dihalo-2(1H)-pyrazinones are versatile intermediates for the synthesis of a wide array of biologically relevant compounds. rsc.orgnih.gov These compounds can be prepared through various methods, including the treatment of an α-aminonitrile with an excess of an oxalyl halide. rsc.orgnih.gov Although the direct synthesis from this compound is not explicitly detailed, the resulting 3,5-dibromo-2(1H)-pyrazinone is a closely related and highly useful synthetic intermediate.

The derivatization of these dihalo-pyrazinones is well-documented. The C-3 position, being part of an imidoyl chloride-like moiety, is particularly susceptible to nucleophilic substitution. rsc.orgnih.gov This allows for the selective introduction of various functional groups. Furthermore, metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce aryl, heteroaryl, alkyl, alkenyl, or alkynyl groups at the C-3 and C-5 positions. rsc.orgnih.gov For example, in the synthesis of certain p38α MAP kinase inhibitors, a 1-aryl-3,5-dibromo-2(1H)-pyrazinone is used as a key intermediate. An aminoalkyl group is introduced at the C-3 position via nucleophilic aromatic substitution, and the bromine at the C-5 position is subsequently removed by hydrogen transfer hydrogenation. rsc.org

The imidazo[1,2-a]pyrazine (B1224502) scaffold is present in numerous compounds with a broad spectrum of biological activities, including use as inhibitors of the VirB11 ATPase and as AMPAR negative modulators. researchgate.netmdpi.com The synthesis of these fused heterocycles often involves the condensation of a 2-aminopyrazine (B29847) with an α-halocarbonyl compound. researchgate.net

In a more targeted approach towards specific inhibitors, a key dihalo imidazopyrazine intermediate can be synthesized. mdpi.com For instance, the condensation of 2-amino-3-chloropyrazine (B41553) with an α-chloroacetophenone, followed by bromination, can yield a dihalo-imidazo[1,2-a]pyrazine. mdpi.com The subsequent selective displacement of one of the halogen atoms with an amine, followed by a Suzuki coupling at another position, demonstrates the utility of these polyhalogenated intermediates in building molecular complexity. mdpi.com While this example does not start directly with this compound, it highlights the synthetic strategy of using polyhalogenated pyrazine derivatives to construct the imidazo[1,2-a]pyrazine core.

Dithienopyrazines are a class of sulfur-containing polycyclic aromatic nitrogen heterocycles that have garnered interest as building blocks for organic semiconductors. researchgate.net The synthesis of both syn- and anti-dithienopyrazines can be achieved starting from appropriately substituted di- and tetrahalogenated pyrazines. researchgate.net

For the synthesis of anti-dithienopyrazine, 2,5-dibromo-3,6-dichloropyrazine is a key starting material. researchgate.net This compound undergoes a Pd/Cu-catalyzed Sonogashira-type coupling with an acetylene (B1199291) derivative, followed by cyclization with a sulfur source like potassium thioacetate (B1230152) (KSAc) and subsequent deprotection to yield the target dithienopyrazine. researchgate.net A similar strategy, starting from 2,6-dibromo-3,5-dichloropyrazine, is employed for the synthesis of the syn-isomer. researchgate.net These syntheses underscore the importance of polyhalogenated pyrazines as precursors for complex, fused heterocyclic systems.

Table 2: Synthesis of Dithienopyrazine Isomers

| Isomer | Starting Material | Key Reaction Steps | Overall Yield (%) | Reference |

| syn-Dithienopyrazine | 2,6-Dibromo-3,5-dichloropyrazine | 1. Sonogashira coupling 2. Cyclization with KSAc 3. Deprotection | 73 | researchgate.net |

| anti-Dithienopyrazine | 2,5-Dibromo-3,6-dichloropyrazine | 1. Sonogashira coupling 2. Cyclization with KSAc 3. Deprotection | 41 | researchgate.net |

Preparation of Imidazo[1,2-a]pyrazines

Precursor for Biologically Active Compounds

The pyrazine ring is a well-established pharmacophore, and its derivatives are integral to a multitude of biologically active compounds. Halogenated pyrazines, including this compound, are valuable precursors for the synthesis of these molecules due to the versatility of the carbon-halogen bonds for further functionalization.

The imidazo[1,2-a]pyrazine scaffold, accessible from halogenated pyrazines, is found in compounds with a wide range of bioactivities, including antimicrobial, antiviral, and anticancer properties. researchgate.net For example, derivatives of imidazo[1,2-a]pyrazine have been developed as Gαq/11 inhibitors for the potential treatment of uveal melanoma. Another application is in the development of TARP γ-8 selective AMPAR negative modulators, which have potential in treating neurological disorders. mdpi.com

Furthermore, 3,5-dihalo-2(1H)-pyrazinone derivatives, which can be synthesized from precursors like this compound, are key intermediates in the synthesis of various therapeutic agents. These include corticotropin-releasing factor-1 receptor (CRF₁R) antagonists for psychiatric disorders, p38α MAP kinase inhibitors, and PB2 inhibitors. rsc.orgnih.gov The ability to selectively introduce different substituents at various positions on the pyrazinone ring allows for the fine-tuning of the biological activity of the resulting compounds. rsc.orgnih.gov

Scaffolds for Drug Discovery and Medicinal Chemistry

The pyrazine ring is a recognized scaffold in medicinal chemistry, and a variety of its derivatives have been investigated for therapeutic applications. Halogenated pyrazines, such as this compound, serve as crucial intermediates in the synthesis of novel compounds with potential biological activities. The strategic placement of halogen atoms on the pyrazine nucleus allows for the systematic modification of the core structure to explore structure-activity relationships (SAR).

Derivatives of halogenated pyridines and pyrazines have been explored for their potential in treating a range of diseases, including cancer and various infections. The versatility of these scaffolds is demonstrated by their use in the synthesis of P2X(7) receptor antagonists, which have shown anti-inflammatory properties, and topoisomerase inhibitors.

The pyrazine moiety is a key component in a number of approved drugs, highlighting its importance in pharmaceutical research. For instance, the pyrazine-containing drug Bortezomib is a first-in-class proteasome inhibitor for the treatment of multiple myeloma. mdpi.com Another example is Favipiravir, a pyrazine carboxamide derivative with broad-spectrum antiviral activity. mdpi.com The synthesis of such complex molecules often relies on the availability of versatile building blocks like this compound.

Intermediate for Enzyme Inhibitors (e.g., p38α MAP kinase inhibitors, PB2 inhibitors)

This compound is a precursor to 3,5-dihalo-2(1H)-pyrazinones, which are key intermediates in the synthesis of various enzyme inhibitors. Current time information in Bangalore, IN.rsc.org The reactivity of the halogen substituents allows for the introduction of different functional groups at specific positions on the pyrazinone core, enabling the fine-tuning of inhibitory activity and selectivity.

p38α MAP Kinase Inhibitors:

The p38α mitogen-activated protein (MAP) kinase is a significant target in the development of treatments for inflammatory diseases due to its role in modulating pro-inflammatory signaling. Current time information in Bangalore, IN.rsc.org Researchers have synthesized a family of 2(1H)-pyrazinones as p38α MAP kinase inhibitors starting from 1-aryl-3,5-dibromo-2(1H)-pyrazinone. Current time information in Bangalore, IN. In this synthesis, the aminoalkyl group at the 3-position is introduced via a nucleophilic aromatic substitution, while the bromine at the 5-position can be removed through hydrogen transfer hydrogenation. Current time information in Bangalore, IN.

| Precursor | Target Inhibitor Class | Key Synthetic Steps |

| 1-Aryl-3,5-dibromo-2(1H)-pyrazinone | p38α MAP kinase inhibitors | Nucleophilic aromatic substitution at C3, Hydrogenation at C5 |

PB2 Inhibitors:

The PB2 subunit of the influenza virus RNA-dependent RNA polymerase is another important target for antiviral drug design. A series of 1,3,5-trisubstituted-2(1H)-pyrazinones have been synthesized and evaluated as PB2 inhibitors. Current time information in Bangalore, IN. The synthesis of these compounds can start from a 3,5-dibromo-2(1H)-pyrazinone derivative. The substituent at the C-3 position is incorporated through a reaction with a corresponding amine, while the substituent at the C-5 position is introduced via a Suzuki-Miyaura cross-coupling reaction. Current time information in Bangalore, IN.

| Starting Material | Target Inhibitor Class | Key Synthetic Reactions |

| 3,5-Dibromo-2(1H)-pyrazinone derivative | PB2 inhibitors | Reaction with amine at C3, Suzuki-Miyaura coupling at C5 |

Synthesis of Antiviral Nucleoside Analogues

Pyrazine-based nucleoside analogues represent a class of compounds with potential antiviral activity. nih.gov While a direct synthesis starting from this compound is not extensively documented, the synthesis of pyrazine C-nucleosides with a similar dichlorinated substitution pattern has been reported. nih.gov For instance, ethyl 3,5-dichloro-6-(β-D-ribofuranosyl)pyrazine-2-carboxylate has been synthesized and evaluated for its antiviral properties. nih.gov This intermediate was found to be active against two herpes viruses. nih.gov

The general strategy for the synthesis of pyrazine nucleoside analogues often involves the coupling of a protected ribofuranose derivative with a functionalized pyrazine core. wiley.com Pyrazinone derivatives have also been used to synthesize acyclic nucleoside analogues, which are a class of antiviral compounds that mimic natural nucleosides but lack a complete ribose ring. tandfonline.com

Materials Science Applications

Building Blocks for Organic Optoelectronic Materials

The pyrazine scaffold is a valuable component in the design of organic optoelectronic materials due to its electron-deficient nature, which can be tuned to achieve desired electronic properties. mdpi.comactanaturae.ru Fused heterocyclic compounds containing a pyrazine ring are of particular interest for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

A closely related compound, 3,5-dibromo-6-chloropyrazin-2-amine, has been used as a starting material for the synthesis of dipyrrolopyrazine derivatives. actanaturae.ru These derivatives, after further functionalization, have shown promise as organic materials for optoelectronic applications. actanaturae.ru The synthesis involves a Sonogashira cross-coupling reaction followed by an intramolecular cyclization. actanaturae.ru The solubility and stability of the resulting dipyrrolopyrazine derivatives are important factors for their application in electronic devices. actanaturae.ru

| Starting Material | Target Material Class | Key Synthetic Steps |

| 3,5-Dibromo-6-chloropyrazin-2-amine | Dipyrrolopyrazine derivatives | Sonogashira cross-coupling, Intramolecular cyclization |

Polymer Synthesis and Functionalization

Halogenated pyrazines, including derivatives of this compound, are useful monomers for the synthesis of functional polymers. The presence of multiple halogen atoms allows for the incorporation of the pyrazine unit into polymer backbones through various transition metal-catalyzed cross-coupling reactions.

For example, 2,5-dibromo-3,6-dimethylpyrazine (B3046257) has been used in Suzuki cross-coupling reactions with diboronic acids to create linear pentaarylene systems. This demonstrates the utility of dihalopyrazines in constructing extended, conjugated polymer chains. The incorporation of the electron-deficient pyrazine ring into the polymer can significantly influence the material's electronic and optical properties.

Development of Novel Conjugated Systems

The development of novel π-conjugated systems is a key area of research in materials science, with applications in electronics and photonics. Halogenated pyrazines are excellent precursors for the synthesis of such systems due to the reactivity of their carbon-halogen bonds in cross-coupling reactions.

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for extending π-conjugation. The use of di- and tri-halogenated pyrazines in Sonogashira reactions allows for the creation of elongated, linear, and branched conjugated molecules. For instance, 2,5-dibromo-3,6-dichloropyrazine has been used as a precursor to synthesize dithienopyrazines, which are extended π-conjugated systems with potential applications in organic electronics. tandfonline.com The synthesis involves a double Sonogashira coupling followed by a cyclization step. tandfonline.com

| Precursor | Target System | Key Synthetic Reaction |

| 2,5-Dibromo-3,6-dichloropyrazine | Dithienopyrazines | Double Sonogashira coupling |

Catalysis and Ligand Design

The electron-deficient nature of the pyrazine ring, amplified by the presence of three electron-withdrawing halogen atoms, makes this compound an interesting scaffold for various chemical transformations, particularly in the design of ligands for transition metal catalysis.

Precursors for Pyrazine-Based Ligands in Transition Metal Catalysis

While direct research literature on this compound as a ligand precursor is not extensively detailed, its potential can be inferred from the well-established chemistry of related polyhalogenated pyrazines. The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of its utility. In palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, C-Br bonds typically react selectively over the more stable C-Cl bond. This allows for sequential, site-selective functionalization.

A researcher could, for example, first substitute the more reactive bromine atoms and then, under more forcing conditions, substitute the chlorine atom. This stepwise approach is crucial for creating sophisticated, unsymmetrical ligands. For instance, reacting 2,5-dibromo-3,6-dimethylpyrazine with arylboronic acids under Suzuki conditions has been shown to yield both mono- and di-arylated products, demonstrating the viability of this approach. rsc.org Similarly, the double Stille coupling of 2,3-dichloropyrazine (B116531) with stannylated terpyridines has been employed to create complex hybrid ligands for self-assembling transition metal complexes. rsc.org

The pyrazine nitrogen atoms can act as coordination sites for metal centers, making ligands derived from this core valuable in homogeneous catalysis. The electronic properties of the pyrazine ring can be tuned by the substituents introduced via cross-coupling, thereby influencing the catalytic activity and selectivity of the resulting metal complex.

Table 1: Examples of Related Halogenated Pyrazines in Ligand Synthesis

| Compound Name | Application/Reaction | Catalyst System Example | Reference |

|---|---|---|---|

| 2,5-Dibromo-3,6-dimethylpyrazine | Suzuki cross-coupling to form arylenes with a pyrazine core | Pd(PPh₃)₄ | rsc.org |

| 2,3-Dichloropyrazine | Double Stille coupling to synthesize hybrid pyrazine-terpyridine ligands | Not specified | rsc.org |

| 2,5-Dibromopyrazine | Double Suzuki-Miyaura coupling with indole-3-boronic acid derivatives | Pd(PPh₃)₄ | mdpi.com |

Applications in Agrochemistry and Dyes

The halogenated pyrazine framework is a known pharmacophore and structural motif in various biologically active compounds and functional materials.

The use of halogenated pyrazines in agrochemicals is documented. A United States patent describes a series of halo-chlorinated methyl pyrazines, such as 2,5-dibromo-3-chloromethylpyrazine, as effective pesticides, including use as fungicides and insecticides. google.com The structural similarity suggests that this compound could serve as a valuable intermediate for a new generation of agrochemicals. The pyridine (B92270) isomer, 2-chloro-3,5-dibromopyridine, is also recognized as a key intermediate in the development of novel pesticides. chemimpex.com

In the field of dyes and pigments, isomers and derivatives of this compound are utilized as intermediates. For example, 2,5-dibromo-3-chloropyrazine (B3028537) is categorized by chemical suppliers as a dye intermediate. ambeed.com Furthermore, related compounds like 2-amino-3,5-dibromo-6-chloropyrazine are also listed as intermediates for dyes. chemicalbook.com A notable application is the synthesis of complex photosensitizers from highly functionalized pyrazines. For example, 2,3-dicyano-5,6-dichloropyrazine undergoes double Sonogashira reactions to yield precursors for tetrapyrazinoporphyrazines, a class of intensely colored compounds used in photodynamic therapy and materials science. rsc.org This highlights the role of polyhalogenated pyrazines as core structures in the synthesis of advanced functional dyes.

Table 2: List of Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 1082843-70-6 | C₄HBr₂ClN₂ |

| 2,5-Dibromo-3,6-dimethylpyrazine | 26163-54-4 | C₆H₆Br₂N₂ |

| 2,3-Dichloropyrazine | 4858-85-9 | C₄H₂Cl₂N₂ |

| 2,5-Dibromopyrazine | 23229-25-6 | C₄H₂Br₂N₂ |

| 2-Chloropyrazine (B57796) | 14508-49-7 | C₄H₃ClN₂ |

| 2,5-Dibromo-3-chloromethylpyrazine | Not Available | C₅H₃Br₂ClN₂ |

| 2-Chloro-3,5-dibromopyridine | 40360-47-2 | C₅H₂Br₂ClN |

| 2,5-Dibromo-3-chloropyrazine | 21943-16-8 | C₄HBr₂ClN₂ |

| 2-Amino-3,5-dibromo-6-chloropyrazine | 912773-21-8 | C₄H₂Br₂ClN₃ |

Structural Modifications and Derivatization Beyond Basic Reactivity

Introduction of Nitrogen-Containing Substituents

The incorporation of nitrogen-based functionalities is a common objective in the synthesis of biologically active molecules. For 3,5-Dibromo-2-chloropyrazine, this is typically achieved through palladium-catalyzed cross-coupling reactions or, in some cases, direct nucleophilic substitution.